2-Methoxycyclohexane-1-carboxylic acid
Description
Significance of Substituted Cyclohexanecarboxylic Acid Scaffolds in Organic Synthesis
Substituted cyclohexanecarboxylic acid scaffolds are of paramount importance in the field of organic synthesis. The cyclohexane (B81311) framework provides a rigid and well-defined three-dimensional structure that is a common feature in a vast number of natural products and pharmaceutically active molecules. This carbocyclic core allows for the precise spatial orientation of substituents, a critical factor for molecular recognition at biological targets.
These scaffolds are integral to the development of new therapeutic agents. For instance, researchers recently synthesized a series of benzamide-derived inhibitors for the Kv1.3 voltage-gated potassium channel, a therapeutic target for autoimmune diseases. researchgate.netsrce.hr In this work, 2-methoxycyclohexane-1-carboxylic acid was used as a key building block. researchgate.netsrce.hr It was converted to its corresponding acyl chloride and reacted with an amine to form a complex amide, demonstrating the utility of the cyclohexanecarboxylic acid scaffold in medicinal chemistry research. srce.hr
Contextualizing this compound within Alicyclic Chemistry
Alicyclic chemistry focuses on non-aromatic carbocyclic compounds, with the conformational analysis of cyclohexane derivatives being a central pillar of the discipline. This compound is an archetypal example of a 1,2-disubstituted cyclohexane, a system that vividly illustrates fundamental principles of stereoisomerism.
Due to the two substituents, the compound can exist as geometric isomers: cis (where the substituents are on the same face of the ring) and trans (where they are on opposite faces). Each of these isomers, in turn, exists as a pair of enantiomers.
Furthermore, these stereoisomers are subject to conformational isomerism, primarily existing in rapidly interconverting chair conformations. In these conformations, the methoxy (B1213986) and carboxyl groups can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric strain. Generally, substituents prefer the less sterically hindered equatorial position.
For the trans-isomer, the most stable conformation has both the methoxy and carboxylic acid groups in equatorial positions (diequatorial). The alternative chair conformation would force both bulky groups into highly unfavorable diaxial positions.
For the cis-isomer, one substituent must be axial while the other is equatorial in any given chair conformation. The two possible chair conformers will interconvert, with the equilibrium favoring the conformation where the larger group occupies the equatorial position.
The study of the conformational equilibrium in molecules like this compound provides critical insights into the energetic penalties of steric interactions, such as 1,3-diaxial interactions, which govern the shape and reactivity of alicyclic systems.
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13702-44-8 |
| Molecular Formula | C₈H₁₄O₃ |
Properties
IUPAC Name |
2-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-5-3-2-4-6(7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHPGWDUUQCBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13702-44-8 | |
| Record name | 2-methoxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methoxycyclohexane 1 Carboxylic Acid and Its Structural Analogs
Direct Synthesis Pathways to 2-Methoxycyclohexane-1-carboxylic Acid
Direct synthesis aims to construct the target molecule in a minimal number of steps from readily available starting materials. While a specific named reaction for the direct synthesis of this compound is not prominently documented, several modern synthetic strategies can be adapted for its efficient preparation.
One potential pathway involves the Diels-Alder reaction between 1-methoxy-1,3-butadiene (B1596040) and a suitable dienophile, such as acrylic acid or its derivatives. This cycloaddition would directly establish the cyclohexene (B86901) ring with the required methoxy (B1213986) and carboxyl functionalities in a related orientation. Subsequent hydrogenation of the double bond would yield the saturated cyclohexane (B81311) ring. For instance, the reaction of 1-methoxy-1,3-butadiene with methyl 2-benzamidoacrylate has been used to produce a substituted cyclohexene, which can be further modified. unirioja.es
Another approach is the carboxylation of a 2-methoxycyclohexane precursor. This could potentially be achieved through metallaphotoredox catalysis, which allows for the direct functionalization of C-H bonds in saturated carbocycles. rsc.org By activating a C-H bond at the C1 position of methoxycyclohexane, a carboxyl group could be introduced using carbon dioxide as the carboxylating agent.
Furthermore, methods involving the hydrolysis of nitriles offer a viable route. An appropriate precursor, such as 2-methoxycyclohexanecarbonitrile, could be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. youtube.comyoutube.com
Stereoselective and Stereospecific Synthesis Approaches
Controlling the stereochemistry at the C1 and C2 positions is crucial for accessing specific isomers of this compound. Stereoselective and stereospecific methods are employed to achieve high diastereomeric and enantiomeric purity.
Utilization of Chiral Precursors and Auxiliaries
A powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. epfl.ch These are chiral molecules that are temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. epfl.ch After the desired stereocenter(s) are set, the auxiliary is removed.
For the synthesis of this compound, a prochiral precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP auxiliary. For example, an α,β-unsaturated ester attached to a chiral auxiliary could undergo a conjugate addition of a methoxy group, or a Diels-Alder reaction where the auxiliary directs the facial selectivity of the cycloaddition. acs.org Subsequent transformations and removal of the auxiliary would provide the enantiomerically enriched target acid. The effectiveness of this approach has been demonstrated in the synthesis of related 2-methylcyclohexane carboxylic acids, where a pyroglutamate (B8496135) auxiliary directed catalytic hydrogenation to achieve a diastereomeric excess (de) of up to 96%. nih.gov
Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Typical Application | Removal Conditions |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Acidic or basic hydrolysis, Reduction |
| SAMP/RAMP Hydrazines | α-Alkylation of ketones/aldehydes | Ozonolysis, Hydrolysis |
| Camphorsultam | Diels-Alder, Aldol reactions | LiAlH₄ reduction, Hydrolysis |
| (S)-Pyroglutamate | Hydrogenation of benzoyl derivatives | Hydrolysis |
Asymmetric Induction Strategies
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, often through the use of a chiral catalyst or reagent. mdpi.com This approach avoids the need to install and remove a stoichiometric chiral auxiliary.
A key strategy applicable to the synthesis of this compound is the asymmetric hydrogenation of an unsaturated precursor. For instance, a 2-methoxy-cyclohex-1-ene-1-carboxylic acid or a related aromatic precursor could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). This method can set the two adjacent stereocenters with high selectivity. This principle was effectively used in the synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid, where the hydrogenation of a (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate over rhodium and ruthenium catalysts yielded the product with high diastereoselectivity. nih.gov The selectivity is explained by the preferential adsorption of the substrate's unshielded face to the catalyst surface. nih.gov
Organocatalysis also presents a powerful tool for asymmetric induction. Chiral primary amines, for example, have been used to promote stereoselective cascade reactions to synthesize highly functionalized chiral 2-nitro-cyclohexane carboxylic esters. researchgate.net A similar strategy could be envisioned where a chiral organocatalyst mediates the addition of a methoxy-containing nucleophile and a carboxyl-containing fragment to a cyclohexanone (B45756) derivative.
Derivatization from Cyclohexane-Based Precursors
Building upon an existing cyclohexane core is a common and versatile approach. Starting with functionalized cyclohexanes, cyclohexanols, or cyclohexene oxides allows for stepwise construction of the target molecule.
Functionalization of Methoxycyclohexanes and Cyclohexanols
Starting with methoxycyclohexane, the introduction of a carboxylic acid group at the C1 position can be challenging. Modern C-H activation/functionalization reactions offer a potential route, though controlling regioselectivity can be difficult.
A more traditional and controllable route begins with a cyclohexanol (B46403) derivative. For example, 2-hydroxycyclohexane-1-carboxylic acid (or its ester) can serve as a precursor. The hydroxyl group can be converted to a methoxy group via Williamson ether synthesis (deprotonation followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate). This ensures the correct placement of both functional groups. The stereochemistry of the starting cyclohexanol derivative would dictate the stereochemistry of the final product.
Alternatively, starting with a primary alcohol such as (2-methoxycyclohexyl)methanol, a direct oxidation can yield the desired carboxylic acid. youtube.com Strong oxidizing agents like Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate (B83412) can effectively convert primary alcohols to carboxylic acids. youtube.comkhanacademy.org
Oxidizing Agents for Primary Alcohols
| Reagent | Conditions | Notes |
| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acetone | Strong oxidant, goes directly to carboxylic acid |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong, inexpensive oxidant |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Milder, typically stops at the aldehyde |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Milder, stops at the aldehyde |
Transformations Involving Cyclohexene Oxide Derivatives
Cyclohexene oxide is a valuable and reactive precursor for preparing 1,2-disubstituted cyclohexanes. nih.gov The strained three-membered ether ring is susceptible to nucleophilic attack, which proceeds with well-defined stereochemistry (anti-addition). pearson.commasterorganicchemistry.com
The synthesis of this compound can be envisioned via a two-step sequence starting from cyclohexene oxide:
Ring-Opening: The epoxide ring can be opened by a nucleophilic methoxide (B1231860) source (e.g., sodium methoxide in methanol). pearson.com This reaction typically occurs via an Sₙ2 mechanism, where the nucleophile attacks one of the epoxide carbons, resulting in an anti-diaxial arrangement of the incoming methoxy group and the resulting hydroxyl group. nih.gov Lewis acid catalysis can also be employed to facilitate the ring-opening with methanol (B129727), which can influence the reaction rate and regioselectivity. nih.govresearchgate.net
Oxidation: The resulting 2-methoxycyclohexanol can then be oxidized to the carboxylic acid. However, this requires oxidation of a secondary alcohol to a ketone, followed by a more forcing oxidation (e.g., Baeyer-Villiger oxidation) and subsequent steps, which is a less direct route. A more strategic approach would involve starting with a precursor where the future carboxylic acid is already present in a masked form. For instance, the ring-opening of cyclohexene oxide with a cyanide nucleophile, followed by methylation of the hydroxyl group and subsequent hydrolysis of the nitrile, would install the desired functionalities.
Alternatively, a related pathway involves the epoxidation of a cyclohexene bearing a precursor to the carboxylic acid, such as an ester group. The subsequent ring-opening of this functionalized epoxide with a methoxide source would lead to a hydroxy ester, which can be oxidized to the final product. nih.gov
Esterification and Hydrolysis Protocols for this compound Esters
The synthesis and cleavage of the ester functional group are fundamental transformations in organic chemistry. For this compound, these reactions provide pathways to modify the carboxyl group, which can be crucial for various synthetic strategies or for the preparation of derivatives with specific properties. Methodologies for the esterification of this acid and the subsequent hydrolysis of its esters are guided by well-established chemical principles, primarily the Fischer esterification for synthesis and saponification for cleavage.
Esterification of this compound
The most common and direct method for converting this compound into its corresponding esters is the Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.comorganic-chemistry.org This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org
Key Research Findings:
Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are conventional catalysts for Fischer esterification. masterorganicchemistry.com
Reaction Conditions: The reaction generally requires heating the mixture of the carboxylic acid, alcohol, and catalyst to reflux. cerritos.edu The temperature and reaction time are dependent on the specific alcohol used and the steric hindrance of the carboxylic acid.
Work-up Procedure: After the reaction reaches completion, a standard work-up involves neutralizing the acid catalyst, often with a weak base like sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ester, which may be further purified by distillation. cerritos.edu
Below is a representative data table outlining the typical conditions for the Fischer esterification of a carboxylic acid like this compound with various simple alcohols.
| Alcohol | Ester Product | Typical Catalyst | Typical Conditions | General Yield Range |
|---|---|---|---|---|
| Methanol | Methyl 2-methoxycyclohexane-1-carboxylate | Conc. H₂SO₄ | Reflux in excess methanol, 4-8 hours | Good to Excellent |
| Ethanol | Ethyl 2-methoxycyclohexane-1-carboxylate | Conc. H₂SO₄ | Reflux in excess ethanol, 6-12 hours | Good to Excellent |
| Propanol | Propyl 2-methoxycyclohexane-1-carboxylate | Conc. H₂SO₄ | Reflux in excess propanol, 8-16 hours | Moderate to Good |
| Butanol | Butyl 2-methoxycyclohexane-1-carboxylate | Conc. H₂SO₄ | Reflux in excess butanol, 12-24 hours | Moderate to Good |
Hydrolysis of this compound Esters
The cleavage of esters of this compound back to the parent carboxylic acid is most effectively achieved through base-catalyzed hydrolysis, a process known as saponification. youtube.comjk-sci.com This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, which drives it to completion. youtube.com The process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of an alcohol and water.
Key Research Findings:
Reagents: An excess of a strong base like NaOH or KOH is used to ensure complete hydrolysis. operachem.com
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is commonly used to ensure the solubility of both the ester and the hydroxide salt. operachem.com
Reaction Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. youtube.com
Work-up Procedure: The reaction mixture is typically cooled, and the alcohol product can be removed by distillation or extraction. The remaining aqueous solution containing the carboxylate salt is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the this compound, which can then be isolated by filtration or extraction. youtube.comyoutube.com
The following table summarizes typical conditions for the saponification of methyl and ethyl esters of this compound.
| Ester Substrate | Base | Solvent System | Typical Conditions | Product after Acidification | General Yield Range |
|---|---|---|---|---|---|
| Methyl 2-methoxycyclohexane-1-carboxylate | NaOH or KOH | Methanol/Water | Reflux, 2-4 hours | This compound | High to Quantitative |
| Ethyl 2-methoxycyclohexane-1-carboxylate | NaOH or KOH | Ethanol/Water | Reflux, 3-6 hours | This compound | High to Quantitative |
Stereochemical Elucidation and Chiral Resolution Techniques for 2 Methoxycyclohexane 1 Carboxylic Acid Isomers
Conformational Analysis of 2-Methoxycyclohexane-1-carboxylic Acid and Related Cyclohexyl Systems
The non-planar, puckered nature of the cyclohexane (B81311) ring dictates the three-dimensional structure and relative stability of the isomers of this compound. The interplay between steric and electronic effects governs the preferred conformations.
This compound exists as two diastereomers: cis and trans. In the cis isomer, the methoxy (B1213986) and carboxyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.
The assignment of these configurations is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the vicinal coupling constant (³J) between the protons at C1 and C2 (H1 and H2). mdpi.com
Trans Isomers : In the most stable chair conformation of the trans isomer, both the carboxyl and methoxy groups can occupy equatorial positions (diequatorial). The dihedral angle between H1 and H2 in this arrangement is approximately 180°, leading to a large coupling constant, typically in the range of 8-13 Hz.
Cis Isomers : In the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. The dihedral angle between an axial proton and an equatorial proton is around 60°, resulting in a smaller coupling constant, generally between 2-5 Hz. mdpi.com
This difference in coupling constants provides a reliable method for distinguishing between the cis and trans diastereomers.
Table 1: Configurational Assignment via ¹H NMR Coupling Constants| Isomer | Expected Substituent Orientation (Stable Chair) | Typical ³J(H1,H2) Value (Hz) |
|---|---|---|
| Cis | Axial/Equatorial | 2 - 5 |
| Trans | Equatorial/Equatorial | 8 - 13 |
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, there are two possible chair conformations that interconvert via a "ring flip." The thermodynamic stability of these conformers is dictated by the steric strain associated with axial substituents.
Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org Consequently, chair conformations that place larger substituents in the equatorial position are generally more stable.
Trans Isomer : The trans isomer can exist as a diequatorial conformer or a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids the substantial steric strain of 1,3-diaxial interactions. libretexts.org
Cis Isomer : The cis isomer has one equatorial and one axial substituent. A ring flip converts the equatorial group to axial and vice versa. The equilibrium will favor the conformation where the sterically bulkier group occupies the equatorial position. The relative steric bulk is often quantified by "A-values," which represent the free energy difference between the equatorial and axial conformations for a given substituent. A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com
While steric bulk is the primary factor, intramolecular interactions can also influence conformational preference. For this compound, there is the potential for an intramolecular hydrogen bond between the carboxylic acid proton (donor) and the oxygen of the methoxy group (acceptor). mdpi.com
This type of interaction can stabilize conformations that might otherwise be considered unfavorable. For instance, in certain solvents, a hydrogen bond in the cis isomer could potentially stabilize a conformation where the carboxyl group is axial to bring it into proximity with the equatorial methoxy group. Similarly, for the trans isomer, an intramolecular hydrogen bond could slightly increase the population of the diaxial conformer, though this conformer remains highly disfavored due to severe steric clashes. researchgate.net The presence and strength of such hydrogen bonds are highly dependent on the solvent, as polar, protic solvents can compete for hydrogen bonding sites and disrupt the intramolecular interaction.
Methodologies for Chiral Resolution of this compound
Since both the cis and trans isomers are chiral, they exist as pairs of enantiomers. The separation of these racemic mixtures into individual enantiomers is known as chiral resolution.
This classical resolution technique is one of the most common methods for separating enantiomers of acidic or basic compounds. wikipedia.org The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts.
Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. Once the less soluble salt is isolated by filtration, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and removes the chiral amine. nih.govresearchgate.net The other enantiomer can often be recovered from the mother liquor.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids| Resolving Agent | Type | Typical Application |
|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Widely used for a variety of acidic compounds. |
| Brucine | Alkaloid | Effective for many carboxylic acids, but toxic. |
| Quinine | Alkaloid | Used for resolving various racemic acids. |
| Strychnine | Alkaloid | Effective but highly toxic. |
An alternative to classical resolution is the separation of enantiomers via chromatography. In an indirect chiral separation, the enantiomers of this compound are first converted into a mixture of diastereomers by reaction with a chiral derivatizing agent. mdpi.com For a carboxylic acid, this typically involves forming an amide or ester with an enantiomerically pure chiral amine or alcohol.
The resulting diastereomers can be separated using standard, non-chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). phenomenex.com Because the diastereomers have different physical and chemical properties, they will interact differently with the stationary phase, leading to different retention times and allowing for their separation. mdpi.com After separation, the original enantiomers can be recovered by cleaving the bond to the chiral auxiliary, although often the analysis is performed on the derivatized products directly. nih.gov
Absolute Configuration Determination
The definitive assignment of the absolute configuration (R/S nomenclature) at each chiral center of a molecule like this compound is typically achieved through a combination of spectroscopic and crystallographic techniques. However, specific studies detailing these analyses for this compound are not present in the available scientific literature.
In the absence of direct research, the established methods that would be employed for such a determination include:
X-ray Crystallography: This is the most unambiguous method for determining absolute configuration. It involves forming a single crystal of an enantiomerically pure derivative of the compound, often as a salt with a chiral resolving agent of known absolute stereochemistry (e.g., brucine, strychnine, or a chiral amine). The diffraction pattern of the crystal provides a three-dimensional map of the electron density, allowing for the precise determination of the spatial arrangement of all atoms. For instance, a study on the related compound, cis-cyclohexane-1,2-dicarboxylic acid, successfully resolved the (1R,2S) enantiomer using brucinium salt formation, and its absolute configuration was confirmed by X-ray crystallography. A similar approach would be applicable to the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans), assigning the absolute configuration often requires the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By converting the carboxylic acid into diastereomeric Mosher's esters, the differing chemical shifts of protons near the chiral center in the ¹H NMR spectra of the diastereomers can be analyzed to deduce the absolute configuration.
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD or ORD spectra with those predicted by quantum chemical calculations for a specific absolute configuration, the correct stereoisomer can be identified.
While these methods are standard for stereochemical elucidation, the lack of published research applying them to this compound means that detailed research findings and data tables for its absolute configuration cannot be provided at this time. The scientific community has extensively studied similar cyclohexane systems, and the principles from those studies would form the basis for any future investigation into the absolute stereochemistry of this compound.
Advanced Spectroscopic Characterization of 2 Methoxycyclohexane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of 2-methoxycyclohexane-1-carboxylic acid, allowing for unambiguous assignment of its constitution and relative stereochemistry (cis vs. trans isomers).
High-resolution ¹H NMR spectroscopy provides critical information on the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are used to map the proton framework.
The key diagnostic signals for this compound are the methoxy (B1213986) group protons (-OCH₃), the proton on the carboxyl-bearing carbon (H-1), and the proton on the methoxy-bearing carbon (H-2). The remaining cyclohexane (B81311) ring protons typically appear as a complex series of multiplets in the upfield region. The acidic proton of the carboxylic acid group often appears as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), although it may not be observed in protic solvents like D₂O due to deuterium (B1214612) exchange. princeton.edu
Stereochemical assignment is primarily achieved by analyzing the coupling constant between H-1 and H-2 (³JH1-H2). In the more stable chair conformation:
Trans Isomer: The trans configuration can exist with H-1 and H-2 in a diaxial or diequatorial relationship. A large coupling constant (typically 8-12 Hz) is indicative of a diaxial orientation, providing strong evidence for the trans isomer.
Cis Isomer: The cis configuration necessitates an axial-equatorial relationship between H-1 and H-2. This results in a smaller coupling constant, typically in the range of 2-5 Hz.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |
| -OCH₃ | 3.3 - 3.5 | Singlet (s) | - |
| H-1 (CH-COOH) | 2.3 - 2.8 | Doublet of Doublets (dd) | ³JH1-H2, ³JH1-H6 |
| H-2 (CH-OCH₃) | 3.5 - 4.0 | Multiplet (m) | ³JH2-H1, ³JH2-H3 |
| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets (m) | - |
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the carbonyl carbon, the six cyclohexane ring carbons, and the methoxy carbon.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between carbon types:
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carbonyl carbon) are not observed.
DEPT-90: Shows only CH signals.
This combination allows for the complete assignment of the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (~175-185 ppm). princeton.edu The carbon attached to the methoxy group (C-2) is also significantly deshielded due to the electronegative oxygen atom.
| Carbon Assignment | DEPT-135 | DEPT-90 | Expected Chemical Shift (δ, ppm) |
| C=O | No Signal | No Signal | 175 - 185 |
| C-2 (CH-OCH₃) | Positive | Positive | 75 - 85 |
| -OCH₃ | Positive | No Signal | 55 - 60 |
| C-1 (CH-COOH) | Positive | Positive | 40 - 50 |
| C-3, C-4, C-5, C-6 | Negative | No Signal | 20 - 35 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for providing definitive structural and stereochemical proof.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would show a cross-peak between H-1 and H-2, confirming their adjacency. It would also map the entire spin system of the cyclohexane ring, showing correlations from H-2 to H-3, H-3 to H-4, and so on. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). ustc.edu.cn This technique would definitively link the ¹H signals of H-1, H-2, and the methoxy protons to their corresponding ¹³C signals (C-1, C-2, and -OCH₃), confirming assignments in both spectra. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). ustc.edu.cn It is invaluable for piecing together the molecular structure. Key expected correlations for this compound would include:
A correlation between the methoxy protons (-OCH₃) and C-2.
Correlations from H-1 and H-2 to the carbonyl carbon (C=O).
Correlations from H-1 to C-2 and C-3, further confirming the connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the most powerful NMR method for determining relative stereochemistry. For this compound:
A cis isomer would show a strong NOE cross-peak between H-1 and H-2.
A trans isomer (in a diaxial conformation) would show NOE correlations between H-1 and the axial protons on C-3 and C-5, and between H-2 and the axial protons on C-4 and C-6, but not between H-1 and H-2.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, these spectra are dominated by features of the carboxylic acid and methoxy groups.
O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com
C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are attributed to the C-H stretching vibrations of the cyclohexane ring and the methoxy group.
C=O Stretch: A very strong and sharp absorption band, typically found between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid, corresponds to the carbonyl (C=O) stretch. spectroscopyonline.com
C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch associated with the carboxylic acid group appears as a strong band between 1210 and 1320 cm⁻¹. The C-O stretch of the methoxy ether group is expected in the 1070-1150 cm⁻¹ region. spectroscopyonline.com
O-H Bend: A broad peak near 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.
Raman spectroscopy provides complementary information, particularly for symmetric, non-polar bonds. The symmetric C-C stretching of the cyclohexane ring would be more prominent in the Raman spectrum. researchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch | Alkane (ring & methoxy) | 2850 - 2960 | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Very Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| C-O Stretch | Ether (methoxy) | 1070 - 1150 | Strong |
| O-H Bend | Carboxylic Acid | ~920 | Broad, Medium |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns. libretexts.org The molecular formula for this compound is C₈H₁₄O₃, with a monoisotopic mass of approximately 158.09 Da. uni.lu
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 158, although it may be weak or absent for carboxylic acids. youtube.com The fragmentation of the molecule is driven by the functional groups and follows predictable pathways.
Key fragmentation processes include:
Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atoms is common.
Loss of the methoxy radical (•OCH₃) would result in a fragment at m/z = 127 (M - 31).
Loss of the carboxyl radical (•COOH) would lead to a fragment at m/z = 113 (M - 45). libretexts.org
Loss of Neutral Molecules:
Loss of water (H₂O) from the molecular ion can produce a peak at m/z = 140 (M - 18).
Loss of methanol (B129727) (CH₃OH) via rearrangement can lead to a peak at m/z = 126 (M - 32).
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the carboxylic acid group in this specific structure, related hydrogen rearrangement mechanisms can lead to characteristic fragments. A common fragment for many carboxylic acids is observed at m/z = 60, corresponding to the [CH₃C(OH)₂]⁺ ion formed through rearrangement. researchgate.net
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 140 | [C₈H₁₂O₂]⁺• | [M - H₂O]⁺• |
| 127 | [C₇H₁₁O₂]⁺ | [M - •OCH₃]⁺ |
| 113 | [C₇H₁₃O]⁺ | [M - •COOH]⁺ |
| 87 | [C₄H₇O₂]⁺ | Cleavage of cyclohexane ring |
| 59 | [COOCH₃]⁺ | Cleavage at C1-C2 bond |
Computational and Quantum Chemical Investigations on 2 Methoxycyclohexane 1 Carboxylic Acid
Density Functional Theory (DFT) Applications
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to predict a range of molecular properties with high accuracy, making it a valuable tool for studying substituted cyclohexanes.
The first step in most quantum chemical investigations is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-methoxycyclohexane-1-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles for its various possible conformations.
DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(2d,p), can be employed to fully optimize the molecular structure. The optimization process calculates the energy of an initial geometry and systematically searches for a new geometry with lower energy until a local minimum is found. mdpi.com The resulting optimized structure provides the most stable three-dimensional arrangement of the molecule in the gas phase. The energetic stability of different isomers (e.g., cis vs. trans) and conformers (e.g., axial vs. equatorial substituents) can be compared by examining their calculated total electronic energies. Generally, the conformer with the lowest calculated energy is considered the most stable and therefore the most abundant at equilibrium. libretexts.org
Table 1: Representative Calculated Energetic Properties for a Substituted Cyclohexane (B81311) This table is illustrative, showing typical data obtained from DFT calculations.
| Parameter | Value (Hartree) | Value (kcal/mol) |
|---|---|---|
| Total Electronic Energy | -537.12345 | -337107.8 |
| Zero-point vibrational energy | 0.15876 | 99.6 |
| Gibbs Free Energy | -537.00123 | -336905.1 |
DFT calculations provide detailed information about the electronic structure of a molecule. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, which have lone pairs of electrons. The LUMO is likely to be concentrated around the π* orbital of the carbonyl group (C=O) in the carboxylic acid function. libretexts.org
Furthermore, DFT can be used to calculate the distribution of electron density across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the most negative potential would be located near the oxygen atoms, while the acidic proton of the carboxyl group would be a site of positive potential.
Table 2: Illustrative Frontier Orbital Energies This table presents typical values for a molecule like this compound, derived from DFT calculations.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.25 | Highest Occupied Molecular Orbital |
| LUMO | 1.15 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.40 | Indicator of chemical reactivity |
A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the chemical shifts for different possible conformers and isomers, and comparing these with experimental spectra, researchers can confirm the three-dimensional structure of the molecule in solution. mdpi.com The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C. chemrxiv.org
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. scielo.br Each calculated frequency corresponds to a specific normal mode of vibration, such as the C=O stretch of the carboxylic acid, the O-H stretch, or the C-O stretches of the methoxy and carboxyl groups. These predicted frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental values. nih.gov Comparing the calculated spectrum to the experimental one aids in the assignment of complex vibrational bands. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Based on typical DFT calculation results for carboxylic acids and ethers.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3400 | Broad, Strong |
| C-H Stretch | Cyclohexane Ring | 2850-2960 | Strong |
| C=O Stretch | Carboxylic Acid | ~1770 | Very Strong |
| C-O Stretch | Carboxylic Acid | ~1230 | Strong |
| C-O-C Stretch | Methoxy Group | ~1100 | Strong |
Conformational Landscape Exploration and Energy Calculations
The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angle and torsional strain. dalalinstitute.com The presence of substituents on the ring leads to a complex conformational landscape that can be explored computationally.
For a disubstituted cyclohexane like this compound, multiple stereoisomers (cis and trans) and conformers exist. The substituents (methoxy and carboxylic acid groups) can occupy either axial or equatorial positions on the chair framework.
General Principle: Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org The energetic penalty associated with placing a group in the axial position determines the equilibrium distribution between the two chair conformers.
Application to the Molecule: In the trans isomer of this compound, one chair conformer can have both substituents in the equatorial position (e,e), while the other, after a ring flip, would have both in the axial position (a,a). The diequatorial conformer is overwhelmingly more stable. libretexts.org For the cis isomer, both chair conformers will have one axial and one equatorial substituent (a,e and e,a). The preferred conformation will be the one that places the sterically bulkier group in the equatorial position. libretexts.org DFT calculations can precisely quantify the energy difference (ΔE) between these conformers, allowing for the prediction of their relative populations at a given temperature. While carboxylic acid groups are typically more stable in equatorial positions, intramolecular interactions can sometimes favor an axial orientation. researchgate.net
Table 4: Relative Energies of Conformers for a Disubstituted Cyclohexane This table provides an illustrative example of energy differences calculated via DFT.
| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |
|---|---|---|---|
| trans | Chair 1 | 1- Equatorial, 2- Equatorial | 0.00 (Reference) |
| trans | Chair 2 | 1- Axial, 2- Axial | +5.5 |
| cis | Chair 1 | 1- Axial, 2- Equatorial | +1.9 |
| cis | Chair 2 | 1- Equatorial, 2- Axial | +2.4 |
Calculations performed in the "gas phase" (i.e., on an isolated molecule) may not accurately represent the behavior of a molecule in solution. Solvation models are used to account for the effects of the solvent.
Implicit Solvent Models: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize charged or highly polar species and influence conformational equilibria.
Explicit Solvent Models: These models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this method can account for specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of this compound and water or methanol (B129727) molecules.
For this particular molecule, the choice of solvent is critical. In a non-polar solvent, intramolecular hydrogen bonding between the methoxy and carboxylic acid groups might influence the conformational preference. In polar, protic solvents like water or methanol, intermolecular hydrogen bonds with the solvent would dominate, potentially altering the relative stability of the conformers compared to the gas phase. researchgate.net For example, strong preferences for diequatorial conformations have been observed for similar diacids in water and DMSO. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
Computational and quantum chemical investigations focused specifically on the reaction mechanisms and transition states of this compound are not extensively documented in publicly accessible scientific literature. While theoretical studies are a common approach to elucidate reaction pathways, activation energies, and the geometries of transition states for many organic molecules, specific research detailing these aspects for this compound remains unpublished.
General principles of computational chemistry allow for the theoretical examination of potential reactions involving this molecule, such as esterification, decarboxylation, or intramolecular cyclization. Such studies would typically involve density functional theory (DFT) or other ab initio methods to model the potential energy surface of a proposed reaction. These calculations would identify the lowest energy pathways from reactants to products, pinpointing the structure and energy of any transition states.
For a hypothetical reaction, the key data points generated from such a computational study would include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed.
Transition State Geometry: The specific arrangement of atoms at the highest point of the energy barrier, which is crucial for understanding the steric and electronic factors that govern the reaction rate.
Imaginary Frequency: A vibrational mode with a negative value, characteristic of a true transition state, which corresponds to the motion along the reaction coordinate.
Without specific published research on this compound, no detailed research findings or data tables on its reaction mechanisms can be provided at this time. The elucidation of its specific chemical transformations through computational methods awaits dedicated investigation.
Chemical Reactivity and Functional Group Interconversions of 2 Methoxycyclohexane 1 Carboxylic Acid
Carboxylic Acid Moiety Transformations
The carboxylic acid group is typically the most reactive site in the molecule, readily undergoing transformations common to this functional class. jackwestin.com
Esters: 2-Methoxycyclohexane-1-carboxylic acid can be converted to its corresponding esters through various esterification methods. A common laboratory-scale synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For example, reaction with methanol (B129727) would yield methyl 2-methoxycyclohexane-1-carboxylate.
Amides: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. jackwestin.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. youtube.com Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acid chloride. youtube.com
Acid Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form the highly reactive acyl chloride, 2-methoxycyclohexane-1-carbonyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgchemicalbook.com These reagents are effective as they produce gaseous byproducts that are easily removed from the reaction mixture. chemicalbook.com
Table 1: Typical Reagents for Carboxylic Acid Transformations
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (e.g., Ammonia, primary/secondary amine), Coupling Agent (e.g., DCC) | Amide |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |
As a carboxylic acid, this compound is a weak acid capable of donating a proton from its -COOH group. In the presence of a base, it undergoes a classic acid-base neutralization reaction to form a carboxylate salt and water. For instance, with a strong base like sodium hydroxide (B78521) (NaOH), it forms sodium 2-methoxycyclohexane-1-carboxylate. Similarly, it will react with weaker bases such as sodium bicarbonate, liberating carbon dioxide gas. The acidity of this compound is expected to be similar to that of unsubstituted cyclohexanecarboxylic acid, which has a pKa of approximately 4.90. The electron-donating nature of the methoxy (B1213986) group might slightly decrease the acidity (increase the pKa) compared to the parent compound.
Table 2: Acid-Base Reactions of this compound
| Base | Products |
|---|---|
| Sodium Hydroxide (NaOH) | Sodium 2-methoxycyclohexane-1-carboxylate + Water |
| Sodium Bicarbonate (NaHCO₃) | Sodium 2-methoxycyclohexane-1-carboxylate + Water + Carbon Dioxide |
| Ammonia (NH₃) | Ammonium 2-methoxycyclohexane-1-carboxylate |
The carboxylic acid group can be reduced to a primary alcohol, (2-methoxycyclohexyl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.comyoutube.comyoutube.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. nih.gov
The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than the starting carboxylic acid. youtube.com This often requires a two-step procedure, such as converting the carboxylic acid to an acid chloride or ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride. youtube.com More modern methods using catalytic hydrosilylation have also been developed for this direct conversion. masterorganicchemistry.com
Table 3: Reduction Products and Reagents
| Desired Product | Reagent(s) | Notes |
|---|
Ether Functional Group Reactions
The methoxy group in this compound is an ether linkage, which is generally stable and unreactive under many conditions. wikipedia.org However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orglibretexts.org
The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. wikipedia.org A nucleophile (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms. In the case of a methyl ether, the nucleophile will typically attack the less sterically hindered methyl group via an Sₙ2 mechanism, cleaving the methyl-oxygen bond. libretexts.orglibretexts.org This reaction would convert the methoxy group into a hydroxyl group, yielding 2-hydroxycyclohexane-1-carboxylic acid, and would also produce methyl iodide as a byproduct.
Cyclohexane (B81311) Ring Reactions
The saturated cyclohexane ring is generally unreactive towards many reagents. However, under specific oxidative conditions, the ring itself can be cleaved.
Direct oxidative cleavage of the saturated cyclohexane ring of this compound is a difficult transformation that requires powerful oxidizing agents and harsh conditions. A more plausible route to ring cleavage would involve preliminary functionalization of the ring, for example, through oxidation of a C-H bond to a ketone, followed by a Baeyer-Villiger oxidation, or introduction of a double bond to form a cyclohexene (B86901) derivative.
If a double bond were introduced into the cyclohexane ring, for instance through a sequence of elimination reactions, the resulting cyclohexene derivative could undergo oxidative cleavage. Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the carbon-carbon double bond. researchgate.net This cleavage breaks the ring and typically forms two new carbonyl groups, which in the case of strong oxidation would be carboxylic acids. For example, the oxidative cleavage of a cyclohexene derivative would result in a linear dicarboxylic acid.
Table 4: Potential Oxidative Cleavage Products (from a hypothetical cyclohexene derivative)
| Reagent(s) | Intermediate | Final Product |
|---|
Halogenation and Hydrohalogenation of Related Cyclohexenes
The reactivity of the double bond in cyclohexene and its derivatives is central to understanding the potential transformations of precursors to this compound. Halogenation and hydrohalogenation are fundamental electrophilic addition reactions that modify the cyclohexene ring, introducing halogen atoms or a hydrogen and a halogen atom across the double bond. The mechanisms and outcomes of these reactions are significantly influenced by the substituents present on the ring.
Halogenation
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to a cyclohexene ring is a stereospecific reaction. libretexts.org The process does not proceed through a simple carbocation intermediate, which explains its distinct stereochemical outcome. libretexts.org
Mechanism and Stereochemistry
The reaction is initiated when the electron-rich pi bond of the alkene attacks an approaching halogen molecule (e.g., Br₂). wikipedia.org This induces a dipole in the halogen-halogen bond, leading to heterolytic cleavage. libretexts.org Instead of forming a planar carbocation, the reaction proceeds through a cyclic 'halonium ion' intermediate—for instance, a bromonium ion—where the positively charged halogen is bonded to both carbons of the original double bond. libretexts.orgwikipedia.org
In the second step, the resulting halide anion (Br⁻) acts as a nucleophile. libretexts.org It attacks one of the carbons of the three-membered ring from the side opposite to the halonium ion bridge. wikipedia.org This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in the two halogen atoms being added to opposite faces of the cyclohexene ring. wikipedia.orglibretexts.org This is known as anti-addition. masterorganicchemistry.com
For cyclohexene itself, this mechanism exclusively yields trans-1,2-dihalocyclohexane. libretexts.orgmasterorganicchemistry.com The formation of the cis-isomer is not observed. masterorganicchemistry.com This stereospecificity is a key characteristic of this reaction class. While the presence of a methoxy group, as in a related compound like 1-methoxycyclohexene, would activate the double bond towards electrophilic attack due to its electron-donating nature, the underlying mechanism of anti-addition via a halonium ion intermediate is expected to remain the dominant pathway.
Table 1: General Characteristics of Cyclohexene Halogenation
| Reactant | Reagent | Key Intermediate | Stereochemical Outcome | Typical Product |
|---|---|---|---|---|
| Cyclohexene | Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition | trans-1,2-Dibromocyclohexane (Racemic mixture) |
| Cyclohexene | Cl₂ in CH₂Cl₂ | Cyclic Chloronium Ion | Anti-addition | trans-1,2-Dichlorocyclohexane (Racemic mixture) |
Hydrohalogenation
The addition of hydrogen halides (HX, such as HCl, HBr, or HI) to unsymmetrical cyclohexene derivatives is a regioselective reaction, meaning one constitutional isomer is preferentially formed over another. masterorganicchemistry.com The outcome is governed by the stability of the carbocation intermediate formed during the reaction. leah4sci.com
Mechanism and Regioselectivity: The Role of the Methoxy Group
Hydrohalogenation is a two-step mechanism. pressbooks.pub The first step involves the protonation of the alkene's double bond by the hydrogen halide, which breaks the pi bond and forms a C-H sigma bond, resulting in a carbocation intermediate. masterorganicchemistry.comleah4sci.com In the second step, the halide ion acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.pub
The regioselectivity of the addition is dictated by the formation of the most stable possible carbocation intermediate. masterorganicchemistry.com For a typical alkyl-substituted cyclohexene, such as 1-methylcyclohexene, the reaction follows Markovnikov's rule. pressbooks.pub The hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of a more substituted (in this case, tertiary) and therefore more stable carbocation. The halide then adds to this more substituted carbon. leah4sci.compressbooks.pub
However, in a related compound such as 1-methoxycyclohexene, the powerful electron-donating resonance effect of the methoxy group dramatically influences the regiochemical outcome. vaia.com When the double bond is protonated, two potential carbocations can be formed.
Protonation at C-2: This places the positive charge on C-1, the carbon atom directly attached to the methoxy group. This carbocation is highly stabilized because the lone pairs on the oxygen atom can be delocalized to share the positive charge, forming a resonance-stabilized oxonium ion. vaia.com
Protonation at C-1: This places the positive charge on C-2. This secondary carbocation lacks the resonance stabilization afforded by the adjacent oxygen atom.
Due to the superior stability of the resonance-stabilized carbocation, protonation occurs exclusively at C-2. Consequently, the halide ion attacks C-1, leading to the formation of 1-halo-1-methoxycyclohexane as the sole product. vaia.com This demonstrates a strong directing effect where the methoxy group controls the regioselectivity of the addition.
Table 2: Comparison of Regioselectivity in Hydrohalogenation of Substituted Cyclohexenes
| Reactant | Reagent | More Stable Carbocation Intermediate | Major Product | Governing Principle |
|---|---|---|---|---|
| 1-Methylcyclohexene | HBr | Tertiary carbocation at C-1 | 1-Bromo-1-methylcyclohexane | Markovnikov's Rule (Inductive Effect) pressbooks.pub |
| 1-Methoxycyclohexene | HCl | Carbocation at C-1 (Resonance-stabilized by oxygen) | 1-Chloro-1-methoxycyclohexane | Resonance Stabilization vaia.com |
Applications of 2 Methoxycyclohexane 1 Carboxylic Acid in Advanced Organic Synthesis
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The structure of 2-Methoxycyclohexane-1-carboxylic acid contains two adjacent stereocenters (at the C1 and C2 positions), meaning it can exist as different stereoisomers. When resolved into single, enantiomerically pure forms (e.g., (1R,2R) or (1S,2S)), this compound becomes a valuable chiral building block. Chiral building blocks are essential starting materials in asymmetric synthesis, a field focused on creating specific stereoisomers of target molecules, which is particularly crucial in the pharmaceutical industry where the biological activity of a drug often depends on its precise three-dimensional structure.
The utility of such a building block lies in its ability to transfer its inherent chirality to a new, more complex molecule. By incorporating the enantiopure 2-methoxycyclohexane moiety, synthetic chemists can control the stereochemical outcome of subsequent reactions, ensuring the final product has the desired spatial arrangement. While specific, large-scale applications in the literature are not extensively detailed, the fundamental structure of this compound makes its enantiopure forms suitable synthons for introducing a defined 1,2-substituted chiral motif into natural products and pharmaceutical candidates.
Design and Synthesis of Conformationally Constrained Systems
The cyclohexane (B81311) ring is not planar; it predominantly adopts a stable, chair-like three-dimensional conformation. The substituents on the ring—the carboxylic acid at C1 and the methoxy (B1213986) group at C2—will preferentially occupy either equatorial or axial positions to minimize steric strain. This inherent conformational preference can be exploited to design and synthesize molecules with predictable and rigid structures.
Conformationally constrained systems are of significant interest in medicinal chemistry. By locking a molecule into a specific shape that mimics the bioactive conformation—the precise orientation a drug must adopt to bind to its biological target (like an enzyme or receptor)—researchers can enhance its potency and selectivity. The defined spatial relationship between the carboxylic acid and methoxy groups on the this compound framework can serve as an anchor, forcing appended chemical structures into a desired orientation. This approach allows for the rational design of novel therapeutics where the three-dimensional structure is a key determinant of activity.
Intermediates for the Preparation of Complex Molecules
One of the most direct applications of this compound is its role as a key intermediate in multi-step synthetic sequences. Its functional groups can be readily modified to build more elaborate structures. For instance, the carboxylic acid can be converted into esters, amides, or alcohols, while the methoxy group can potentially be cleaved to reveal a hydroxyl group for further functionalization.
A documented example of its use is in the synthesis of novel inhibitors for the voltage-gated potassium channel Kv1.3, a target for autoimmune diseases. srce.hr In this research, this compound was used as a starting material to synthesize a new benzamide (B126) analogue. srce.hr The project aimed to explore different chemical structures to find potent inhibitors, and the 2-methoxycyclohexyl group was chosen to replace a 2-methoxyphenyl moiety in a known inhibitor. srce.hr This highlights the compound's role as a versatile fragment for generating libraries of new molecules for biological screening. srce.hr
The scaffold of this compound can be modified to create analogues of amino acids. Cyclic amino acids are important structural motifs in peptidomimetics, which are compounds designed to mimic or block the action of natural peptides. While the direct synthesis of an amino acid from this compound is not detailed in the provided context, a structurally related compound, 4-amino-2-methoxycyclohexanecarboxylic acid , has been identified and included in compositions for potential therapeutic use. google.comgoogleapis.comgoogle.com
This existing analogue demonstrates that the 2-methoxycyclohexane carboxylic acid framework is a viable core for creating non-proteinogenic (unnatural) amino acids. Such modified amino acids are used to introduce conformational constraints into peptides, improve their stability against enzymatic degradation, and enhance their biological activity.
The carboxylic acid functional group allows for the straightforward conversion of this compound into more reactive species, which can then be used as specialized reagents. A primary example is its conversion into an acyl chloride.
In the synthesis of potential Kv1.3 inhibitors, this compound was first reacted with oxalyl chloride to prepare 2-methoxycyclohexane-1-carbonyl chloride . srce.hr This acyl chloride is a highly reactive acylating agent used to form an amide bond by reacting it with a primary amine. srce.hr This transformation into a specialized reagent is a key step that facilitates the coupling of the cyclohexane moiety to other parts of the target molecule, demonstrating its utility as a precursor for creating tools for chemical construction. srce.hr
Interactive Data Table: Applications of this compound
| Application | Relevant Structural Feature(s) | Example of Use or Potential |
| Chiral Building Block | Two adjacent stereocenters (C1 and C2) | Potential for transferring chirality in asymmetric synthesis. |
| Conformationally Constrained Systems | Substituted cyclohexane ring (chair conformation) | Potential for creating molecules with predictable 3D shapes for drug design. |
| Intermediate for Complex Molecules | Carboxylic acid and methoxy groups | Synthesis of benzamide analogues as Kv1.3 inhibitors. srce.hr |
| Modified Amino Acid Analogs | Cyclohexane carboxylic acid scaffold | The known analogue 4-amino-2-methoxycyclohexanecarboxylic acid. google.comgoogleapis.comgoogle.com |
| Precursor for Specialized Reagents | Carboxylic acid group | Conversion to 2-methoxycyclohexane-1-carbonyl chloride for acylation reactions. srce.hr |
Q & A
Q. What are the common synthetic routes for 2-Methoxycyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two steps: (1) introducing the methoxy group via acid-catalyzed reaction of cyclohexanone derivatives with methanol, and (2) oxidizing the intermediate to form the carboxylic acid. For example, cyclohexanone can react with methanol under acidic conditions (e.g., H₂SO₄) to form a methoxy-substituted cyclohexane, which is then oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Reaction conditions such as temperature (15–20°C for controlled oxidation) and solvent systems (e.g., anhydrous ether for reduction steps) critically impact yield and purity. Industrial-scale processes often employ continuous flow reactors for optimized separation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the methoxy group (δ ~3.3 ppm for ¹H; δ ~50–55 ppm for ¹³C) and carboxylic acid proton (broad peak at δ ~10–12 ppm).
- IR Spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): To resolve stereochemistry and confirm spatial arrangement .
Q. How does the presence of methoxy and carboxylic acid groups influence the compound’s reactivity?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations and directing electrophilic substitution. The carboxylic acid group enhances acidity (pKa ~4–5) and participates in hydrogen bonding, affecting solubility and crystallization. Together, these groups enable reactions such as:
- Oxidation : Further oxidation of the cyclohexane ring (e.g., to ketones) using KMnO₄ in acidic/basic media.
- Reduction : Conversion of the carboxylic acid to alcohols (LiAlH₄) or aldehydes (NaBH₄).
- Substitution : Methoxy group replacement with halogens (e.g., Br₂ in CCl₄) .
Advanced Research Questions
Q. How can researchers address contradictions in reported oxidation conditions for synthesizing this compound?
- Methodological Answer : Discrepancies in oxidation conditions (e.g., KMnO₄ vs. CrO₃) arise from solvent polarity, temperature, and steric hindrance. To resolve these:
- Comparative Studies : Systematically test oxidizing agents (KMnO₄, CrO₃, O₃) in varying solvents (water, acetic acid).
- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify optimal conditions for minimizing side products (e.g., over-oxidation to CO₂).
- Computational Modeling : Use density functional theory (DFT) to predict transition states and energy barriers for oxidation pathways .
Q. What strategies are effective for controlling stereochemistry in derivatives of this compound?
- Methodological Answer : Stereochemical control is critical for bioactive derivatives. Strategies include:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during Friedel-Crafts acylation or reduction steps.
- Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester) to direct methoxy substitution regioselectivity.
- Crystallization-Induced Asymmetric Transformation : Exploit differences in solubility of diastereomers for resolution .
Q. How can computational chemistry aid in predicting reaction pathways for novel derivatives?
- Methodological Answer : Computational tools enable:
- Transition State Modeling : Identify energetically favorable pathways using DFT (e.g., Gaussian or ORCA software).
- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability (e.g., cyclohexane ring puckering).
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases suggest feasible synthetic routes based on known reactions of structural analogs .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the oxidation of methoxycyclohexane intermediates?
- Methodological Answer : Yield discrepancies often stem from:
- Substrate Purity : Impurities in the methoxycyclohexane intermediate (e.g., residual methanol) can inhibit oxidation.
- Oxidizing Agent Selectivity : CrO₃ may over-oxidize sensitive groups, while KMnO₄ requires precise pH control.
- Workup Procedures : Inadequate quenching (e.g., incomplete ice-water dilution) can lead to product loss. Validate protocols with internal standards and replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
